molecular formula C13H14ClN3 B8543569 2-Chloro-5-methyl-N-(3,5-dimethylphenyl)pyrimidin-4-amine CAS No. 936092-67-0

2-Chloro-5-methyl-N-(3,5-dimethylphenyl)pyrimidin-4-amine

Cat. No.: B8543569
CAS No.: 936092-67-0
M. Wt: 247.72 g/mol
InChI Key: FYEZWBSZYDCHCA-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-N-(3,5-dimethylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H14ClN3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Properties

CAS No.

936092-67-0

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

2-chloro-N-(3,5-dimethylphenyl)-5-methylpyrimidin-4-amine

InChI

InChI=1S/C13H14ClN3/c1-8-4-9(2)6-11(5-8)16-12-10(3)7-15-13(14)17-12/h4-7H,1-3H3,(H,15,16,17)

InChI Key

FYEZWBSZYDCHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC=C2C)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-3,5-dimethylbenzene (104 μL, 0.77 mmol), 2-chloro-5-methyl-pyrimidin-4-ylamine (104 mg, 0.72 mmol), Pd(OAC)2 (15 mg, 0.07 mmol), Xantphos (83 mg, 0.14 mmol) and potassium tert-butoxide (159 mg, 1.42 mmol) in dioxane (8 mL) was microwaved at 160° C. for 20 min. The reaction mixture was cooled to room temperature and filtered rinsing with DCM and methanol. The filtrate was concentrated and purified using gradient flash chromatography (0-100% ethyl acetate in hexanes) to afford the title compound as a yellow oil (89 mg, 50%). MS (ES+): m/z 248 (M+H)+.
Quantity
104 μL
Type
reactant
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Yield
50%

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